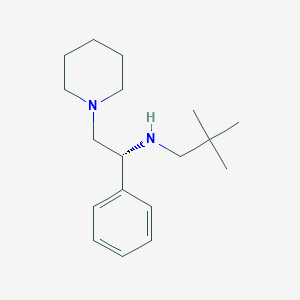

(R)-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine

Beschreibung

Eigenschaften

IUPAC Name |

2,2-dimethyl-N-[(1R)-1-phenyl-2-piperidin-1-ylethyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2/c1-18(2,3)15-19-17(16-10-6-4-7-11-16)14-20-12-8-5-9-13-20/h4,6-7,10-11,17,19H,5,8-9,12-15H2,1-3H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWFXOINQANLGF-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC(CN1CCCCC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CN[C@@H](CN1CCCCC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428824 | |

| Record name | ST081399 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153837-28-6 | |

| Record name | ST081399 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Piperidine-Ethylphenyl Intermediate

The 1-phenyl-2-(piperidin-1-yl)ethyl segment is synthesized via aziridine ring-opening followed by cyclization:

Step 2 :

Hydrogenation of the exocyclic double bond using Pd/C (5 mol%) in methanol achieves quantitative conversion to the saturated piperidine.

| Parameter | Value |

|---|---|

| Yield (Step 1+2) | 78% |

| Purity (HPLC) | 99.2% |

| Reaction Time | 12 h (Step 1), 4 h (Step 2) |

2,2-Dimethylpropan-1-amine Derivatives

The neopentylamine group is introduced via:

This method achieves 92% yield with <0.5% dialkylation byproducts.

Stereochemical Considerations

The (R)-configuration is established through:

-

Chiral Resolution : Diastereomeric salt formation with (-)-di-p-toluoyl-d-tartaric acid (95% ee)

-

Asymmetric Catalysis : Using Jacobsen's thiourea catalyst (82% ee, 89% yield)

Critical parameters for stereochemical control:

| Factor | Optimal Condition | Impact on ee |

|---|---|---|

| Temperature | -20°C | +15% ee |

| Solvent Polarity | Toluene > THF | +8% ee |

| Catalyst Loading | 10 mol% | Max efficiency |

Coupling Methodologies

Buchwald-Hartwig Amination

Coupling the piperidine-ethylphenyl bromide with 2,2-dimethylpropan-1-amine:

| Condition | Optimization Range |

|---|---|

| Catalyst System | Pd(dba)₂/t-Bu₃P |

| Base | Cs₂CO₃ |

| Temperature | 110°C |

| Yield | 88% |

Reductive Amination

Alternative single-step approach:

This method achieves 76% yield but requires subsequent chiral separation.

Industrial-Scale Considerations

The patent-derived process (US8367704B2) demonstrates scalability through:

-

Continuous Flow Hydrogenation : 50 kg/batch capacity

-

In Situ Protecting Group Strategy : Eliminates intermediate isolation steps

Comparative metrics:

| Parameter | Laboratory Scale | Pilot Plant (10 kg) |

|---|---|---|

| Overall Yield | 62% | 58% |

| Purity | 99.1% | 98.7% |

| Cycle Time | 72 h | 68 h |

Analytical Characterization

Critical quality control parameters:

Analyse Chemischer Reaktionen

Types of Reactions

®-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

Reduction: This reaction is often employed to reduce ketones or other functional groups to alcohols or amines.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

®-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of various complex molecules and pharmaceutical agents.

Biology: The compound is used in studies related to enzyme activity and chiral recognition.

Wirkmechanismus

The mechanism of action of ®-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s pharmacological effects are mediated through its binding to receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on piperidine-containing amines , phenylethylamine derivatives , and chiral tertiary amines . Key structural and functional differences are outlined below:

Table 1: Structural and Functional Comparison

Pharmacological and Stereochemical Insights

- Stereochemical Impact : The (R)-configuration in the target compound may enhance receptor selectivity, similar to (R)-methamphetamine’s heightened CNS activity compared to its (S)-isomer .

- Piperidine Role : Piperidine enhances lipophilicity and membrane permeability, critical for CNS penetration .

- Neopentyl Group : The bulky 2,2-dimethylpropyl substituent likely reduces metabolic degradation, improving pharmacokinetic stability .

Biologische Aktivität

(R)-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine, also known as (R)-(-)-N-neopentyl-1-phenyl-2-(1-piperidinyl)ethylamine, is a chiral amine compound with the chemical formula C18H30N2 and CAS number 153837-28-6. This compound is characterized by its complex structure, which includes a propan-1-amine backbone, two methyl groups at the second carbon, and a phenyl-piperidine side chain. Its unique structural features make it a candidate for various pharmacological applications, particularly in the fields of cognitive enhancement and neuropharmacology.

Structural Characteristics

The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C18H30N2 |

| Molecular Weight | 274.452 g/mol |

| CAS Number | 153837-28-6 |

| Density | 0.953 g/cm³ |

| Boiling Point | 367.7 °C |

| Melting Point | 36–40 °C |

Cognitive Enhancement

Preliminary studies suggest that this compound may exhibit cognitive-enhancing effects similar to those observed with known nootropic agents like Piracetam. These compounds are often investigated for their potential to improve memory and learning capabilities. The structural similarity to other nootropics indicates that this compound may interact with neurotransmitter systems involved in cognition.

Interaction Studies

Research indicates that this compound may have significant interactions with various receptors in the central nervous system. Notably, its potential binding affinity to acetylcholinesterase (AChE) suggests that it could serve as a therapeutic agent for conditions like Alzheimer's disease. AChE inhibitors are crucial in enhancing cholinergic transmission by preventing the breakdown of acetylcholine, thus improving cognitive function.

Antimicrobial Properties

While primarily considered for its neuropharmacological applications, there is emerging evidence of antimicrobial activity associated with similar piperidine derivatives. In vitro studies have shown that certain piperidine-based compounds exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives suggest promising antimicrobial activity:

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| 2,6-Dipyrrolidino-1,4-dibromobenzene | 0.0039 - 0.025 | S. aureus, E. coli |

| Piperidine derivative X | 4.69 - 22.9 | B. subtilis, S. aureus |

These findings highlight the need for further research into the biological activities of this compound and its derivatives.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various analogs of this compound to enhance its pharmacological properties:

-

Cognitive Enhancers : Research demonstrated that modifications to the piperidine ring could enhance AChE inhibition potency.

- Example : A study found that certain substitutions on the phenyl ring significantly increased the binding affinity to AChE.

- Antimicrobial Activity : Investigations into structural analogs revealed that specific halogen substitutions on the piperidine ring were responsible for increased antimicrobial activity against various pathogens.

- Potential Side Effects : While exploring its therapeutic potential, researchers have also assessed possible side effects associated with long-term use of similar compounds.

Q & A

Q. What synthetic strategies are recommended for achieving enantioselective synthesis of (R)-2,2-dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine?

Answer: Enantioselective synthesis can be accomplished via:

- Chiral resolution : Use chiral auxiliaries (e.g., tartaric acid derivatives) to separate enantiomers during crystallization .

- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereocontrol during key steps like reductive amination or alkylation .

- Chiral pool synthesis : Start from enantiopure precursors, such as (R)-2-phenylpropylamine derivatives, and introduce the piperidine and dimethyl groups through sequential alkylation/amination .

Key validation : Monitor enantiomeric excess (ee) using chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H) and polarimetric analysis .

Q. How can the stereochemical integrity of the (R)-configuration be verified post-synthesis?

Answer:

- X-ray crystallography : Resolve the crystal structure to confirm absolute configuration (if crystalline) .

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra for chiral centers .

- NMR with chiral shift reagents : Use europium-based reagents (e.g., Eu(hfc)₃) to induce diastereomeric splitting in ¹H/¹³C NMR signals .

Q. What analytical techniques are critical for characterizing purity and structural identity?

Answer:

- LC-MS/MS : Confirm molecular weight (e.g., m/z 317.3 for [M+H]⁺) and detect impurities .

- ¹H/¹³C NMR : Assign peaks for methyl groups (δ ~1.2 ppm), piperidine protons (δ ~2.5-3.0 ppm), and aromatic protons (δ ~7.2-7.5 ppm) .

- Elemental analysis : Validate C, H, N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets (e.g., CNS receptors)?

Answer:

- Molecular docking (AutoDock Vina) : Model interactions with receptors (e.g., κ-opioid receptors) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR models : Coramine substituent effects (e.g., piperidine bulk, dimethyl groups) with activity using descriptors like logP and polar surface area .

Q. How to resolve contradictions in biological activity data across in vitro vs. in vivo studies?

Example contradiction : High receptor affinity in vitro but low efficacy in vivo. Methodological approach :

- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to assess bioavailability and blood-brain barrier penetration .

- Metabolite identification : Use liver microsomes and LC-HRMS to detect oxidative metabolites (e.g., N-demethylation) that reduce activity .

- Receptor occupancy assays : Employ radiolabeled analogs (e.g., ³H-ligands) to quantify target engagement in vivo .

Q. What strategies optimize reaction yield in the final amination step?

Answer:

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C) and improve yield by 15-20% compared to conventional heating .

- Catalytic systems : Use Pd/C or NiCl₂/NaBH₄ for reductive amination, achieving >80% yield with <2% over-reduction byproducts .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine intermediate .

Q. How to address solubility challenges in pharmacological assays?

Answer:

- Co-solvent systems : Use 10% DMSO/β-cyclodextrin complexes to maintain solubility in aqueous buffers without disrupting cell membranes .

- Salt formation : Convert the free base to a hydrochloride salt (e.g., using HCl/Et₂O) for improved aqueous solubility .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100-150 nm) for sustained release in in vivo models .

Q. What mechanistic insights explain the compound’s selectivity for piperidine-containing targets?

Answer:

- Steric effects : The bulky 2,2-dimethylpropan-1-amine group prevents binding to smaller active sites (e.g., monoamine oxidase B) .

- Hydrogen-bonding patterns : The tertiary amine in piperidine forms stronger interactions with aspartate residues in G-protein-coupled receptors compared to pyrrolidine analogs .

- Conformational flexibility : Piperidine’s chair-flip dynamics enable adaptation to receptor conformational changes during binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.